molecular formula C21H48O3Si2 B044287 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol CAS No. 98264-26-7

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol

Cat. No.: B044287
CAS No.: 98264-26-7
M. Wt: 404.8 g/mol
InChI Key: AWWCRMADSGPACI-UHFFFAOYSA-N
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Description

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol: is a chemical compound with the molecular formula C30H68O3Si3 It is characterized by the presence of silyloxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol typically involves the reaction of propanol derivatives with tri(propan-2-yl)silyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the silyloxy groups. The reaction conditions often include heating the mixture in an inert atmosphere to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol involves its interaction with molecular targets through its silyloxy groups. These groups can form stable bonds with various substrates, facilitating reactions such as catalysis and complex formation. The pathways involved often include the formation of intermediate species that undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trimethylsilyloxy)propan-2-ol: Similar in structure but with trimethylsilyl groups instead of tri(propan-2-yl)silyl groups.

    1,3-Bis(triethylsilyloxy)propan-2-ol: Contains triethylsilyl groups, offering different steric and electronic properties.

    1,3-Bis(tri(propan-2-yl)silyloxy)propan-2-yloxy-tri(propan-2-yl)silane: A related compound with an additional silyloxy group.

Uniqueness

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol is unique due to its specific silyloxy groups, which provide distinct steric and electronic properties. These properties make it particularly useful in applications requiring stable silicon-containing compounds .

Properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCRMADSGPACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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